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molecular formula C10H14O B036042 Perillaldehyde CAS No. 2111-75-3

Perillaldehyde

Cat. No. B036042
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703527B2

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C@@H:4]1[CH2:9][CH:8]=[C:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)=[CH2:3].CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[N+](C1C=CC=CC=1C=O)([O-])=O.Cl>C1C=CC=CC=1.C(OCC)(=O)C>[CH3:3][C:2]([CH:4]1[CH2:5][CH:6]=[C:7]([CH:10]=[O:11])[CH2:8][CH2:9]1)=[CH2:1] |f:1.2.3.4|

Inputs

Step One
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Smiles
CC(=C)[C@H]1CCC(=CC1)CO
Name
Quantity
1 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
390 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
Subsequently, the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=C)C1CCC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06703527B2

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C@@H:4]1[CH2:9][CH:8]=[C:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)=[CH2:3].CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[N+](C1C=CC=CC=1C=O)([O-])=O.Cl>C1C=CC=CC=1.C(OCC)(=O)C>[CH3:3][C:2]([CH:4]1[CH2:5][CH:6]=[C:7]([CH:10]=[O:11])[CH2:8][CH2:9]1)=[CH2:1] |f:1.2.3.4|

Inputs

Step One
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Smiles
CC(=C)[C@H]1CCC(=CC1)CO
Name
Quantity
1 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
390 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
Subsequently, the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=C)C1CCC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06703527B2

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C@@H:4]1[CH2:9][CH:8]=[C:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)=[CH2:3].CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[N+](C1C=CC=CC=1C=O)([O-])=O.Cl>C1C=CC=CC=1.C(OCC)(=O)C>[CH3:3][C:2]([CH:4]1[CH2:5][CH:6]=[C:7]([CH:10]=[O:11])[CH2:8][CH2:9]1)=[CH2:1] |f:1.2.3.4|

Inputs

Step One
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Smiles
CC(=C)[C@H]1CCC(=CC1)CO
Name
Quantity
1 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
390 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
Subsequently, the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=C)C1CCC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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